molecular formula C11H15B B1279548 2-Bromo-1,3-diethyl-5-methylbenzene CAS No. 314084-61-2

2-Bromo-1,3-diethyl-5-methylbenzene

Cat. No.: B1279548
CAS No.: 314084-61-2
M. Wt: 227.14 g/mol
InChI Key: QWIITRRSNVBPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1,3-diethyl-5-methylbenzene is an organic compound with the molecular formula C₁₁H₁₅Br. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, two ethyl groups at the first and third positions, and a methyl group at the fifth position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Scientific Research Applications

2-Bromo-1,3-diethyl-5-methylbenzene is utilized in several scientific research fields:

Safety and Hazards

The compound is classified as a warning under the GHS system . It has hazard statements including H302, H315, H317, H319, H335, H400, and H410 . Precautionary measures include avoiding breathing dust or vapor, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

2-Bromo-1,3-diethyl-5-methylbenzene plays a significant role in biochemical reactions, particularly in the synthesis of pesticides and denitrification reactions . It interacts with various enzymes and proteins, including those involved in oxidative stress responses. The compound’s bromine atom can participate in nucleophilic substitution reactions, making it a versatile reagent in biochemical studies .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. The compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes, altering their activity. This interaction can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or heat. Long-term studies have shown that it can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage level results in a significant change in cellular response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene typically involves the bromination of 1,3-diethyl-5-methylbenzene. One common method includes the use of hydrobromic acid and sodium bromide in the presence of a solvent like o-dichlorobenzene. The reaction mixture is heated, and water is removed by azeotropic distillation. The resulting product is then purified by vacuum distillation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar bromination techniques. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3-diethyl-5-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-Bromo-2,6-diethyl-4-methylbenzene
  • 2,6-Diethyl-4-methylphenyl bromide
  • 2,6-Diethyl-4-methylbromobenzene

Comparison: 2-Bromo-1,3-diethyl-5-methylbenzene is unique due to its specific substitution pattern on the benzene ring. This arrangement affects its chemical reactivity and physical properties, distinguishing it from other brominated benzene derivatives. The presence of both ethyl and methyl groups provides steric hindrance and electronic effects that influence its behavior in chemical reactions .

Properties

IUPAC Name

2-bromo-1,3-diethyl-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIITRRSNVBPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1Br)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468889
Record name 2-Bromo-1,3-diethyl-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314084-61-2
Record name 2-Bromo-1,3-diethyl-5-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314084-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diethyl-4-methylphenyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314084612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-1,3-diethyl-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIETHYL-4-METHYLPHENYL BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/699EQJ37G1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

48% aqueous hydrobromic acid (1.05 equiv.) is fed into a mixture of diethylmethylaniline (1.00 equiv.) and sodium bromide (0.10 equiv.) in o-dichlorobenzene. Water is then azeotroped off under vacuum. The resulting salt suspension is cooled to 50° C. n-Pentyl nitrite (1.05 equiv.) is fed subsurface at 50-55° C. over 2-hour period to afford 1-bromo-2,6-diethyl-4-methylbenzene as a yellow to light brown solution. The bottom aqueous phase is separated off. The organic phase is washed with 10% sodium carbonate solution (0.15 equiv.). n-Pentanol and o-dichlorobenzene are sequentially stripped off to produce the crude 1-bromo-2,6-diethyl-4-methylbenzene material with an assay of 90% and an isolated yield of 83-85%. The product can be further purified by vacuum distillation at 95° C./5 mmHg to give an assay of 97-99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diethylmethylaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Gaseous hydrogen bromide (1.05 equiv.) is fed into a mixture of 2,6-diethyl-4-methylaniline (1.00 equiv.) and sodium bromide (0.10 equiv.) in o-dichlorobenzene. The resulting salt suspension is cooled to 50° C. Isoamyl nitrite (1.05 equiv.) and additional gaseous hydrogen bromide (0.3 equiv.) are fed subsurface simultaneously at 50-55° C. over a 2-hour period to afford 1-bromo-2,6-diethyl-4-methylbenzene as a yellow to light brown solution. The reaction mass is neutralized with 25% caustic solution (ca. 0.3 equiv.). The bottom aqueous phase is separated off. Isoamyl alcohol and o-dichlorobenzene are sequentially stripped off to produce the crude 2,6-diethyl-4-methylbromobenzene material with an assay of 90% and an isolated yield of 87-90%. The product can be further purified by vacuum distillation at 95° C./5 mmHg to give an assay of 97-99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To an initial charge of 65 ml of 48% aqueous HBr are added, in portions, 16.33 g [0.1 mol] of 2,6-diethyl-4-methylaniline. The resulting thick suspension is stirred at 80° C. for 15 minutes. It is then cooled to −10° C., and a solution of 8 g [0.116 mol] of NaNO2 in 35 ml of water is added dropwise within approx. 1 h at such a rate that the temperature does not exceed −5° C. 80 mg of sulphamic acid are added. Then the suspension of the diazonium salt, cooled to −10° C., is metered within about 30 minutes into a solution, heated to 80° C., of 13.9 g [0.05 mol] of FeSO4×7H2O in 65 ml of 62% aqueous HBr. The reaction mixture is then stirred at 80° C. for another 1 hour, allowed to cool to room temperature and admixed with 125 ml of water, the phases are separated and the aqueous phase is extracted three times with 50 ml each time of methylene chloride. The combined organic phases are washed twice with 25 ml each time of water, dried and concentrated under reduced pressure. This gives 21.3 g of an oil which, according to GC, contains 94.6% 2,6-diethyl-4-methylbromobenzene (89% of theory).
Quantity
16.33 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
80 mg
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
FeSO4
Quantity
13.9 g
Type
reactant
Reaction Step Five
Name
Quantity
65 mL
Type
reactant
Reaction Step Five
Name
Quantity
65 mL
Type
reactant
Reaction Step Six
Name
Quantity
125 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1,3-diethyl-5-methylbenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1,3-diethyl-5-methylbenzene
Reactant of Route 3
2-Bromo-1,3-diethyl-5-methylbenzene
Reactant of Route 4
Reactant of Route 4
2-Bromo-1,3-diethyl-5-methylbenzene
Reactant of Route 5
Reactant of Route 5
2-Bromo-1,3-diethyl-5-methylbenzene
Reactant of Route 6
2-Bromo-1,3-diethyl-5-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.